molecular formula C17H21N5O3 B2980036 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 371228-11-4

8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2980036
CAS RN: 371228-11-4
M. Wt: 343.387
InChI Key: HXCRYXUYHRRWBO-UHFFFAOYSA-N
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Description

The compound “8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical substance with a specific molecular structure . More detailed information about this compound could not be found in the available resources.


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of this compound was not found in the available resources .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity. Unfortunately, specific physical and chemical properties of this compound were not found in the available resources .

Scientific Research Applications

Structural Properties and Synthesis

The structural analysis of related purine derivatives, such as 8-benzylamino derivatives, reveals their typical geometry, where the purine system is planar, and the aminohydroxyalkyl and benzylamine groups exhibit specific conformations. These studies are crucial for understanding the molecular conformation, which is essential for designing compounds with desired biological activities (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Biological Activities and Applications

Research into the biological activities of purine derivatives has led to the identification of compounds with potential psychotropic activities. For example, studies on 8-aminoalkyl derivatives of purine-2,6-dione have highlighted their affinity for serotonin receptors, suggesting applications in treating psychological disorders (Chłoń-Rzepa et al., 2013).

Potential Therapeutic Applications

The exploration of purine derivatives for their therapeutic potential includes their antiviral, antitumor, and analgesic activities. Syntheses of novel heterocycles such as purino[7,8-g]-6-azapteridines have shown antitumor activity, indicating the broad therapeutic potential of purine-based compounds (Ueda et al., 1987).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. Unfortunately, specific information about the mechanism of action of this compound was not found in the available resources .

Safety and Hazards

Safety and hazard information for a compound can include toxicity data, handling precautions, and potential health effects. Unfortunately, specific safety and hazard information for this compound was not found in the available resources .

properties

IUPAC Name

8-(2-hydroxyethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)18-9-11-23)10-8-12-6-4-3-5-7-12/h3-7,23H,8-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCRYXUYHRRWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

CAS RN

371228-11-4
Record name 8-((2-HO-ET)AMINO)-1,3-DI-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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